1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one 1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1018554-65-8
VCID: VC3057074
InChI: InChI=1S/C12H18N2OS/c13-8-10-3-1-5-14(9-10)12(15)7-11-4-2-6-16-11/h2,4,6,10H,1,3,5,7-9,13H2
SMILES: C1CC(CN(C1)C(=O)CC2=CC=CS2)CN
Molecular Formula: C12H18N2OS
Molecular Weight: 238.35 g/mol

1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one

CAS No.: 1018554-65-8

Cat. No.: VC3057074

Molecular Formula: C12H18N2OS

Molecular Weight: 238.35 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one - 1018554-65-8

Specification

CAS No. 1018554-65-8
Molecular Formula C12H18N2OS
Molecular Weight 238.35 g/mol
IUPAC Name 1-[3-(aminomethyl)piperidin-1-yl]-2-thiophen-2-ylethanone
Standard InChI InChI=1S/C12H18N2OS/c13-8-10-3-1-5-14(9-10)12(15)7-11-4-2-6-16-11/h2,4,6,10H,1,3,5,7-9,13H2
Standard InChI Key DEEGOXWXTZAFFA-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)CC2=CC=CS2)CN
Canonical SMILES C1CC(CN(C1)C(=O)CC2=CC=CS2)CN

Introduction

Structural Characterization

Molecular Structure and Properties

1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one features a piperidine ring with an aminomethyl substituent at the 3-position. The nitrogen at position 1 of the piperidine connects to a carbonyl group, which links to a methylene bridge attached to a thiophene ring at its 2-position. This structure creates a molecule with multiple functional groups capable of diverse interactions.

The structural complexity of this compound arises from the combination of heterocyclic components (piperidine and thiophene) joined through a ketone linkage. This arrangement provides both lipophilic and hydrophilic regions, potentially influencing its solubility profile and biological interactions.

Based on its structure, we can determine several key molecular properties:

PropertyValue
Molecular FormulaC₁₂H₁₈N₂OS
Molecular Weight238.35 g/mol
Functional GroupsPrimary amine, tertiary amine, ketone, thiophene ring
Hydrogen Bond Donors2 (NH₂ group)
Hydrogen Bond Acceptors3 (carbonyl oxygen, tertiary amine, primary amine)
Rotatable Bonds5
Stereogenic CentersPotential chirality at C-3 of piperidine ring

Structural Comparison with Related Compounds

The compound shares structural similarity with 1-[3-(aminomethyl)piperidin-1-yl]ethan-1-one hydrochloride, which has a simpler acetyl group instead of the 2-(thiophen-2-yl)acetyl moiety . The core 3-(aminomethyl)piperidine structure appears in both compounds, suggesting comparable reactivity patterns for this portion of the molecule.

Physical and Chemical Properties

PropertyPredicted CharacteristicBasis for Prediction
Physical State (25°C)White to off-white solid or viscous oilBased on similar piperidine derivatives
SolubilityModerately soluble in polar organic solvents (methanol, ethanol, DMSO); Partially soluble in waterBased on functional group analysis
LogPApproximately 1.8-2.3Estimated from contribution of structural elements
pKa~9.5-10.5 (primary amine), ~8.0-9.0 (piperidine N)Comparison with similar amine compounds

Chemical Reactivity

The compound contains several reactive functional groups that would influence its chemical behavior:

  • The primary amine (-CH₂NH₂) can participate in nucleophilic substitutions, form amides, imines, and salts with acids.

  • The carbonyl group is susceptible to nucleophilic addition reactions, reduction to alcohol, and can participate in various condensation reactions.

  • The thiophene ring can undergo electrophilic aromatic substitution, though with different regioselectivity and reactivity compared to benzene rings.

  • The piperidine nitrogen provides a site for potential alkylation, acylation, or coordination with metals.

Synthesis Methodologies

Amide Coupling Approach

One viable synthetic route would involve the coupling of 3-(aminomethyl)piperidine with 2-(thiophen-2-yl)acetic acid or its derivatives:

StepReagentsConditionsRationale
12-(Thiophen-2-yl)acetic acid, Coupling agent (EDC/HATU), HOBt, DIPEADMF, 0-25°C, 12-24hFormation of amide bond between acid and piperidine nitrogen
2Purification via column chromatographySilica gel, DCM/MeOH gradientIsolation of pure product

This approach mirrors synthetic methods used for similar heterocyclic compounds with amide linkages as described in the literature for related structures .

Acyl Chloride Route

An alternative approach could utilize acyl chloride intermediates:

StepReagentsConditionsExpected Outcome
12-(Thiophen-2-yl)acetic acid, SOCl₂ or oxalyl chlorideDCM, reflux, 2-4hFormation of acyl chloride
23-(Aminomethyl)piperidine, TEA or DIPEADCM, 0°C to rt, 4-6hAmide formation
3Aqueous workup and purificationBasic extraction, column chromatographyIsolation of final product

This methodology is commonly employed in the synthesis of amide-containing heterocyclic compounds, as evidenced in the preparation of similar structures .

Protection-Deprotection Strategy

When synthesizing this compound, the primary amine functionality might require protection to prevent side reactions:

  • Protection of the primary amine (e.g., using Boc or Cbz groups)

  • Coupling reaction with the piperidine nitrogen

  • Deprotection to reveal the primary amine

This protection-deprotection strategy is analogous to those used in the synthesis of various piperidine derivatives with amine functionalities, as demonstrated in the preparation of related compounds like [(1-acetyl-3-piperidinyl)methyl]amine derivatives .

Structural FeaturePotential Contribution to Bioactivity
Piperidine RingCommon scaffold in CNS-active drugs; provides conformational rigidity
Thiophene MoietyPresent in numerous antibacterial, anti-inflammatory compounds
Primary AminePotential hydrogen bonding with biological targets; salt formation capability
Amide LinkageMetabolic stability; hydrogen bond acceptor functionality

The combination of these structural elements creates a compound with potential activity across multiple therapeutic areas. Similar piperidine-containing compounds have shown activity against Mycobacterium tuberculosis, suggesting possible antimycobacterial applications .

Structure-Activity Relationship Considerations

Structural modifications that could be explored to optimize biological activity include:

  • Substitution on the thiophene ring to modify electronic properties and lipophilicity

  • Alteration of the linker length between the carbonyl and thiophene

  • Introduction of substituents on the piperidine ring

  • Functionalization of the primary amine

These modifications would parallel approaches used in the development of pyrazolo[1,5-a]pyrimidine derivatives, where systematic structural changes led to compounds with enhanced antimycobacterial activity .

Analytical Characterization

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features that could be used for identification and structure confirmation:

Predicted NMR Spectroscopy Data

¹H NMR Signal (ppm)AssignmentMultiplicity
7.2-7.4Thiophene H-5doublet
6.9-7.1Thiophene H-3, H-4multiplet
3.8-4.0-CH₂-CO-singlet
3.5-3.7Piperidine H-1 (axial and equatorial)multiplet
2.4-2.6-CH₂NH₂doublet
1.5-2.2Remaining piperidine ring protonscomplex multiplet
1.2-1.4-NH₂broad singlet

IR Spectroscopy

Expected characteristic IR absorption bands would include:

Wavenumber (cm⁻¹)Assignment
3300-3500N-H stretching (primary amine)
2920-2950C-H stretching (aliphatic)
1630-1650C=O stretching (amide)
1520-1550N-H bending
700-750C-S stretching (thiophene)

Mass Spectrometry

Mass spectrometric analysis would likely reveal:

Fragmentm/z ValueFragment Type
[M]⁺238Molecular ion
[M+H]⁺239Protonated molecular ion
[M-NH₂]⁺222Loss of amino group
[Thiophene-CH₂]⁺97Thiophene fragment

Structure-Based Design and Optimization

Molecular Modeling Considerations

Computational approaches would be valuable for understanding the three-dimensional structure and potential interactions of 1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one with biological targets:

  • Conformational analysis to determine preferred molecular geometries

  • Docking studies with potential biological targets

  • Molecular dynamics simulations to assess flexibility and interaction stability

  • Quantitative structure-activity relationship (QSAR) modeling if activity data becomes available

These approaches parallel methodologies used in the development of antimycobacterial compounds like the pyrazolo[1,5-a]pyrimidines, where structural modifications were guided by understanding structure-activity relationships .

Pharmacophore Identification

The key pharmacophoric elements in this compound would likely include:

  • The basic nitrogen centers (piperidine and primary amine)

  • The hydrogen bond accepting carbonyl group

  • The aromatic thiophene ring

  • The specific spatial arrangement of these elements

Understanding these features would inform rational design of derivatives with potentially enhanced activity profiles.

Research Status and Future Directions

Current Knowledge Gaps

Several areas require further investigation to fully characterize 1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one:

  • Optimized synthetic protocols with detailed procedures and yields

  • Comprehensive physical and chemical property measurements

  • Crystal structure determination

  • Systematic biological activity screening

  • Stability studies under various conditions

Recommended Research Focus

Future research efforts should prioritize:

  • Development of scalable, high-yield synthetic routes

  • Full spectroscopic characterization using advanced methods

  • Evaluation of biological activity across diverse targets, particularly antimicrobial screening

  • Investigation of structure-activity relationships through systematic derivative synthesis

  • Exploration of potential applications in catalysis or materials science

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